molecular formula C7H3F3N2O2 B6311860 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile CAS No. 1357626-15-3

1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile

Cat. No.: B6311860
CAS No.: 1357626-15-3
M. Wt: 204.11 g/mol
InChI Key: KSTPCOLSURBHDU-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a trifluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in various chemical reactions within biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5,6-Tetrahydro-2,6-dioxo-4-methyl-3-pyridinecarbonitrile
  • 1,2,5,6-Tetrahydro-2,6-dioxo-4-ethyl-3-pyridinecarbonitrile
  • 1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarboxylic acid

Uniqueness

1,2,5,6-Tetrahydro-2,6-dioxo-4-(trifluoromethyl)-3-pyridinecarbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are advantageous.

Properties

IUPAC Name

2,6-dioxo-4-(trifluoromethyl)-3H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTPCOLSURBHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)NC1=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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